molecular formula C25H19ClO5 B15026266 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate

Cat. No.: B15026266
M. Wt: 434.9 g/mol
InChI Key: RZOUREKDXICEDP-UHFFFAOYSA-N
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Description

The compound 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate (CAS: 780779-10-4) is a synthetic organic molecule with a molecular formula of C25H19ClO5 and a molecular weight of 434.9 g/mol . Its structure comprises a cyclohepta[c]furan core substituted with a 4-methoxyphenyl group at position 6, methyl groups at positions 1 and 3, and a 3-chlorobenzoate ester at position 6. Key physicochemical properties include an XLogP3 value of 5.5 (indicating high lipophilicity) and a topological polar surface area of 65.7 Ų, suggesting moderate solubility in polar solvents .

Properties

Molecular Formula

C25H19ClO5

Molecular Weight

434.9 g/mol

IUPAC Name

[6-(4-methoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 3-chlorobenzoate

InChI

InChI=1S/C25H19ClO5/c1-14-23-21(27)12-18(16-7-9-20(29-3)10-8-16)13-22(24(23)15(2)30-14)31-25(28)17-5-4-6-19(26)11-17/h4-13H,1-3H3

InChI Key

RZOUREKDXICEDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC=C(C=C3)OC)OC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the cycloheptane ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the furan ring: This step often involves a cyclization reaction using a furan precursor.

    Attachment of the methoxyphenyl group: This can be done through a substitution reaction using a methoxyphenyl halide.

    Formation of the benzoate ester: This step involves the esterification of the intermediate compound with 3-chlorobenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and benzoate ester moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It may exhibit pharmacological activity, making it a candidate for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

3-Chlorobenzoate vs. 4-Chlorobenzoate Analogs

The positional isomerism of the chloro group on the benzoate ester significantly impacts electronic properties. For example:

  • 3-Chlorobenzoate (target compound): The meta-chloro group introduces moderate electron-withdrawing effects, influencing conjugation with the furan ring. This may stabilize the molecule via resonance and reduce electron density in the aromatic system.
Methoxyphenyl Substituents

The 4-methoxyphenyl group at position 6 is electron-donating, which can enhance π-electron delocalization within the cyclohepta[c]furan core. However, excessive electron donation (e.g., in compounds with multiple methoxy groups) may disrupt conjugation, as observed in quinazoline derivatives where 4-methoxyphenyl substituents caused reduced absorption intensity and peak broadening in UV-Vis spectra .

Photophysical Properties

Comparative studies on quinazoline-based analogs (e.g., 6a–l in –3) reveal trends relevant to the target compound:

  • Emission Spectra : Strong electron-donating groups (e.g., 4-methoxyphenyl) induce red shifts in emission maxima but reduce intensity due to intramolecular charge transfer (ICT) effects. Conversely, electron-withdrawing groups (e.g., chloro) stabilize excited states, leading to blue shifts .
  • Solvent Effects : In polar solvents like DMF, interactions between the methoxy group and solvent dipoles can suppress ICT, as seen in compound 6d , which exhibited reduced emission maxima compared to fluorinated analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Substituents (Position) Molecular Weight (g/mol) XLogP3 Key Spectral Features (UV-Vis λmax)
Target Compound 780779-10-4 6-(4-MeOPh), 8-(3-ClBz) 434.9 5.5 ~320 nm (broad, low intensity)
4-Chlorobenzoate Analog 780777-63-1 6-(4-MeOPh), 8-(4-ClBz) 434.87 ~5.8* Higher λmax than 3-Cl analog
4-Methoxybenzoate Analog 700858-95-3 6-(4-MeOPh), 8-(4-MeOBz) 425.4 ~4.2* Reduced lipophilicity
Cinnamate Derivative 780778-76-9 6-(4-MeOPh), 8-(E-cinnamate) 426.15 ~5.1* Enhanced π-conjugation

*Estimated based on substituent contributions.

Research Findings and Trends

  • Synthetic Challenges : The steric bulk of the cyclohepta[c]furan core complicates regioselective substitutions, necessitating advanced crystallization techniques (e.g., SHELX programs for structural refinement) .
  • Structure-Activity Relationships : Analogous to calcium channel blockers like diltiazem derivatives, the 4-methoxyphenyl group may enhance binding to hydrophobic pockets in biological targets, though this requires validation .

Biological Activity

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate is a synthetic organic compound with a complex molecular structure that suggests significant biological activity. This article reviews the existing literature on its biological properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound features a cycloheptafuran core, which is a seven-membered ring structure that incorporates oxygen atoms. The presence of the methoxyphenyl and chlorobenzoate groups enhances its reactivity and biological activity. Its molecular formula is C21H19ClO4C_{21}H_{19}ClO_4 with an approximate molecular weight of 376.83 g/mol.

Biological Activity Overview

Initial studies indicate that compounds with similar structures exhibit a variety of biological activities, including:

  • Anticancer Activity : Compounds in this class have shown potential in inhibiting tumor growth in various cancer cell lines.
  • Antimicrobial Effects : Some derivatives exhibit activity against bacterial and fungal pathogens.
  • Anti-inflammatory Properties : Certain analogs have demonstrated the ability to reduce inflammation in preclinical models.

The biological mechanisms through which 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Interference with Cell Signaling Pathways : The compound may disrupt signaling pathways that promote inflammation or cancer cell survival.
  • Induction of Apoptosis : Evidence suggests that it could trigger programmed cell death in malignant cells.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes key features and biological activities of related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoateC21H19ClO4Methoxy and chlorobenzoate substituentsAnticancer, antimicrobial
6-(4-fluorophenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furanC21H19F O4Fluorine substitutionAnticancer
6-(3-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furanC21H19O4Variation in methoxy positionAntimicrobial

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate:

  • Anticancer Studies : Research has demonstrated that derivatives with similar structural motifs can inhibit the proliferation of breast cancer cells through apoptosis induction (Kemnitzer et al., 2007).
  • Antimicrobial Efficacy : A study reported that related compounds exhibited significant antibacterial activity against Staphylococcus aureus (Abd-El-Aziz et al., 2007).
  • Anti-inflammatory Effects : In animal models, certain derivatives were shown to reduce inflammation markers significantly (Mahdavi et al., 2011).

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